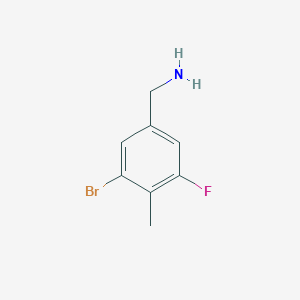![molecular formula C42H60N24O12 B12852424 Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
Dodecamethylbambus[6]uril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecamethylbambus6uril is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity for anions, making it a significant subject of study in supramolecular chemistry. The structure of dodecamethylbambus6uril allows it to form stable complexes with various anions, which has implications in fields ranging from environmental science to materials chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecamethylbambus6uril involves the condensation of 2,4-dimethylglycoluril units with formaldehyde under acidic conditions. The reaction typically proceeds through a stepwise assembly of the glycoluril units, forming a macrocyclic structure. The reaction conditions often include the use of solvents like methanol or chloroform to facilitate the formation of the macrocycle .
Industrial Production Methods: While the industrial production methods for dodecamethylbambus6uril are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecamethylbambus6uril primarily undergoes complexation reactions with anions. It forms stable complexes with halide ions (e.g., chloride, bromide, iodide) and other anions like perchlorate and hexafluorophosphate .
Common Reagents and Conditions: The complexation reactions typically occur in organic solvents such as chloroform or methanol. The presence of the anion in the solution facilitates the formation of the complex, which is stabilized by hydrogen bonding interactions between the anion and the methine hydrogen atoms of the glycoluril units .
Major Products: The major products of these reactions are the anionic complexes of dodecamethylbambus6uril, such as dodecamethylbambus6uril-chloride, dodecamethylbambus6uril-bromide, and dodecamethylbambus6uril-iodide .
Wissenschaftliche Forschungsanwendungen
Dodecamethylbambus6uril has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dodecamethylbambus6uril exerts its effects is primarily through the formation of hydrogen bonds with anions. The methine hydrogen atoms on the glycoluril units interact with the anions, stabilizing them within the macrocyclic cavity. This interaction is facilitated by the unique conformation of the glycoluril units, which creates a positive charge density region at the center of the cavity .
Vergleich Mit ähnlichen Verbindungen
- Dodecabenzylbambus6uril: Similar to dodecamethylbambus6uril but with benzyl groups instead of methyl groups. It has different solubility properties and forms complexes with a broader range of anions .
- Biotin 6uril: Another macrocyclic compound with high affinity for anions, used in similar applications .
- Hemicucurbiturils: These compounds also bind anions but have different structural features and binding properties compared to bambus6urils .
Uniqueness: Dodecamethylbambus6uril is unique due to its high selectivity and affinity for anions, particularly halides. Its ability to form stable complexes in various solvents and its structural flexibility make it a valuable tool in supramolecular chemistry and related fields .
Eigenschaften
Molekularformel |
C42H60N24O12 |
|---|---|
Molekulargewicht |
1093.1 g/mol |
IUPAC-Name |
(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3/t19-,20+,21+,22-,23-,24+,25+,26-,27-,28+,29+,30- |
InChI-Schlüssel |
NWWBPKVPRVOAOB-JHBMUIHZSA-N |
Isomerische SMILES |
CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@@H]5[C@@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@@H]9[C@@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Kanonische SMILES |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


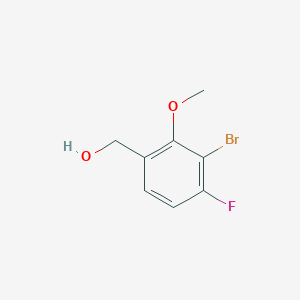
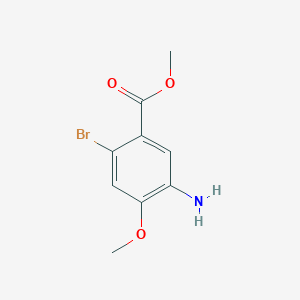
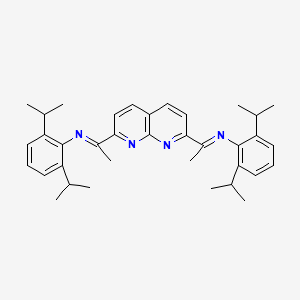
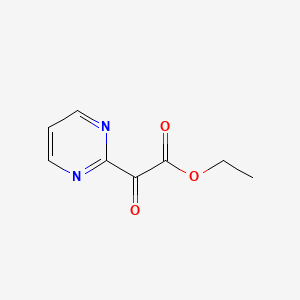
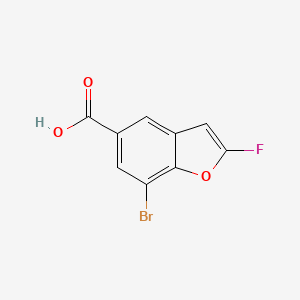
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
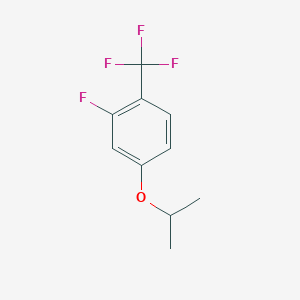
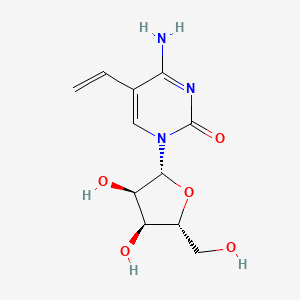
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
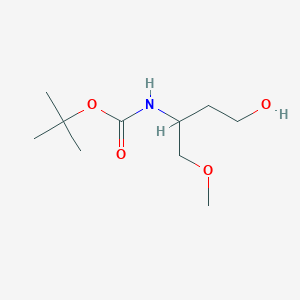
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
